molecular formula C10H12ClF3N4O B2663462 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride CAS No. 2195809-19-7

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride

Cat. No.: B2663462
CAS No.: 2195809-19-7
M. Wt: 296.68
InChI Key: VEHIKLJXOWQVKS-UHFFFAOYSA-N
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Description

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential therapeutic applications.

Biological Activity

The compound 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride (CAS No. 2034412-44-5) is a derivative of piperazine and pyrimidine, which has garnered attention for its potential biological activities, particularly in oncology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including efficacy against cancer cells, mechanisms of action, and structure-activity relationships.

PropertyValue
Molecular FormulaC19H18F3N7O
Molecular Weight417.4 g/mol
CAS Number2034412-44-5
StructureChemical Structure

Research indicates that compounds similar to This compound may inhibit the enzyme Poly(ADP-Ribose) Polymerase 1 (PARP1) , which plays a crucial role in DNA repair mechanisms. Inhibiting PARP1 can lead to increased DNA damage in cancer cells, making them more susceptible to treatment.

Key Findings:

  • PARP1 Inhibition : Studies have shown that related compounds exhibit significant inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased levels of phosphorylated H2AX, a marker of DNA damage response .
  • Cell Viability : The compound demonstrated an IC50 value of approximately 18 µM against human breast cancer cells, indicating moderate efficacy comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .

Biological Activity in Cancer Models

Several studies have evaluated the biological activity of this compound in various cancer models:

Case Study: Human Breast Cancer

In a study published in Molecules, the synthesized piperazine derivatives were tested against MCF-7 breast cancer cells. The results indicated that at concentrations ranging from 0.01 to 1000 µM , the compound significantly reduced cell viability, with notable effects on apoptosis markers such as CASPASE 3/7 activity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group and the piperazine moiety appears to enhance the biological activity of these compounds:

  • Trifluoromethyl Group : This functional group is known for increasing lipophilicity and metabolic stability, which may contribute to improved binding affinity to target enzymes.
  • Piperazine Ring : The piperazine structure is frequently associated with neuroactive and antitumoral properties, making it a valuable scaffold in drug design.

Comparative Efficacy

To illustrate the comparative efficacy of similar compounds, the following table summarizes IC50 values from various studies:

Compound NameIC50 (µM)Target
This compound18PARP1 in MCF-7 cells
Olaparib57.3PARP1
Compound 5e18PARP1

Properties

IUPAC Name

4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O.ClH/c1-6-15-7(10(11,12)13)4-8(16-6)17-3-2-14-9(18)5-17;/h4H,2-3,5H2,1H3,(H,14,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIKLJXOWQVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNC(=O)C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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